molecular formula C13H9BrFNO3 B3051203 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene CAS No. 320337-13-1

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene

Cat. No.: B3051203
CAS No.: 320337-13-1
M. Wt: 326.12 g/mol
InChI Key: QBIJGTJINDCJJI-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine atom at the 2-position, a 3-fluorobenzyloxy group at the 1-position, and a nitro group at the 4-position of the benzene ring. The fluorine atom in the benzyloxy group enhances electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIJGTJINDCJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619234
Record name 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320337-13-1
Record name 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 1-(3-fluorobenzyloxy)-4-nitrobenzene. The reaction conditions often involve the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with iodine results in 2-Iodo-1-(3-fluorobenzyloxy)-4-nitrobenzene.

    Reduction: The major product is 2-Bromo-1-(3-fluorobenzyloxy)-4-aminobenzene.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom and nitro group play significant roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Halogenated Nitrobenzene Derivatives

The following table summarizes key structural and physical properties of 2-bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key References
This compound C₁₃H₈BrFNO₃ 2-Br, 1-(3-F-C₆H₄OCH₂), 4-NO₂ 332.11 Not reported Not reported
2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene C₈H₇Br₂NO₃ 2-Br, 1-(BrCH₂CH₂O), 4-NO₂ 309.96 Not reported Not reported
2-Bromo-1-(bromomethyl)-4-nitrobenzene C₇H₅Br₂NO₂ 2-Br, 1-(BrCH₂), 4-NO₂ 294.93 73–74 2.006
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene C₁₂H₇BrClNO₃ 2-Br, 1-(3-Cl-C₆H₄O), 4-NO₂ 328.55 Not reported Not reported
1-Bromo-2-fluoro-4-nitrobenzene C₆H₃BrFNO₂ 1-Br, 2-F, 4-NO₂ 219.99 45.8 1.808
Key Observations:
  • Substituent Effects : The 3-fluorobenzyloxy group in the target compound introduces steric bulk and electronic modulation compared to simpler substituents like bromoethoxy or bromomethyl .
  • Electron-Withdrawing Groups : Fluorine and nitro groups synergistically enhance electrophilic aromatic substitution resistance, whereas bromine facilitates nucleophilic displacement reactions .
  • Physical Properties : Bromomethyl-substituted analogs exhibit higher density (2.006 g/cm³) and defined melting points due to increased molecular packing efficiency .
Reactivity Trends:
  • Bromine Reactivity : Bromine at the 2-position is more susceptible to nucleophilic substitution in polar aprotic solvents (e.g., DMF) compared to fluorine or nitro groups .
  • Nitro Group Stability : The nitro group at the 4-position remains inert under mild conditions but can be reduced to an amine for further functionalization .

Biological Activity

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene (CAS No. 320337-13-1) is a synthetic organic compound that belongs to a class of nitro-substituted aromatic compounds. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10BrFNO3
  • Molecular Weight : 316.13 g/mol
  • Structure : The compound features a bromine atom at the 2-position, a fluorobenzyloxy group at the 1-position, and a nitro group at the 4-position of the benzene ring.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that nitroaromatic compounds can inhibit bacterial growth by disrupting cellular processes. The mechanism often involves the formation of reactive oxygen species (ROS) that damage bacterial DNA and proteins.

Case Study : A study on related compounds demonstrated that nitro-substituted benzenes effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of nitroaromatic compounds has been widely documented. These compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.

Mechanism of Action :

  • Inhibition of Kinases : Nitroaromatic compounds can inhibit tyrosine kinases, which are crucial for cell signaling pathways in cancer cells.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.

Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through ROS generation and DNA damage . This raises the possibility that this compound may exhibit similar anticancer effects.

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundPotentially activePotentially activeROS generation, kinase inhibition
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzeneConfirmed activeConfirmed activeDNA intercalation, enzyme inhibition
4-NitrophenolActive against bacteriaModerate anticancer effectsProtein denaturation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a nitro group at the para position (as in 4-nitrobenzene derivatives) can direct electrophilic substitution. A plausible route involves bromination of 1-(3-fluorobenzyloxy)-4-nitrobenzene using N-bromosuccinimide (NBS) under controlled conditions . Alternatively, Suzuki-Miyaura coupling could be explored if aryl halide precursors are available. Key intermediates, such as 3-fluorobenzyl bromide, are commercially accessible (e.g., Kanto Reagents, >95% purity) .
  • Validation : Monitor reaction progress using TLC or HPLC, and confirm the final structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS).

Q. How can the purity of this compound be rigorously assessed?

  • Methodology : Employ a combination of chromatographic and spectroscopic techniques:

  • HPLC/GC : Use a C18 column with UV detection (λ = 254 nm) or GC-MS to quantify impurities .
  • Elemental Analysis : Verify the Br, F, and N content to confirm stoichiometry.
  • Melting Point : Compare experimental values with literature data (e.g., related nitroaromatic compounds in show melting points consistent with crystallographic purity) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1H^{1}\text{H} NMR will resolve the benzyloxy group (δ 4.5–5.5 ppm) and aromatic protons influenced by electron-withdrawing substituents (NO2_2, Br). 19F^{19}\text{F} NMR detects the 3-fluorobenzyl moiety (δ -110 to -120 ppm) .
  • IR : Confirm the nitro group (asymmetric stretch ~1520 cm1^{-1}, symmetric ~1350 cm1^{-1}) and C-Br (~500–600 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane and solve the structure using SHELXL (e.g., as in , which reports monoclinic P21_1/c symmetry) .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of nitroaromatic compounds like this one?

  • Challenges : Nitro groups can cause disorder due to rotational flexibility, complicating refinement. Additionally, heavy atoms (Br) increase absorption, requiring corrections (e.g., ψ-scans in SHELXL) .
  • Solutions : Optimize crystal growth using mixed solvents (e.g., DCM/ethanol). Collect high-resolution data (θ > 25°) and apply anisotropic displacement parameters during refinement. Use the Olex2 or SHELXTL interface for real-time model adjustment .

Q. How do electron-withdrawing substituents (Br, NO2_2) influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The nitro group deactivates the ring, directing electrophiles to the ortho/para positions. Bromine’s inductive effect further enhances electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings.
  • Experimental Design : Compare reaction rates of this compound with its de-nitro analog in Suzuki-Miyaura reactions. Use Hammett σ+^+ values to predict substituent effects (σNO2_{NO2} = +1.27, σBr_{Br} = +0.26) .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Methodology : Cross-validate using complementary techniques:

  • If NMR suggests a benzyloxy group but IR lacks C-O stretches, confirm via 13C^{13}\text{C} DEPT (quaternary carbon at ~70 ppm).
  • For ambiguous NOE correlations, employ computational chemistry (DFT calculations with Gaussian) to predict coupling constants .
    • Case Study : reports a monoclinic crystal system (a = 8.329 Å, β = 96.94°), which can be cross-checked with computational lattice parameter predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene
Reactant of Route 2
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2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene

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